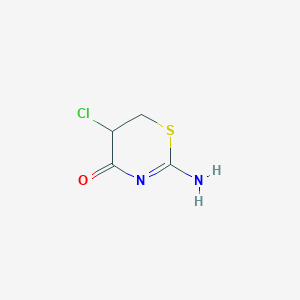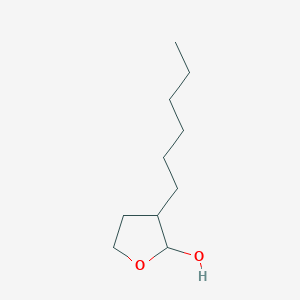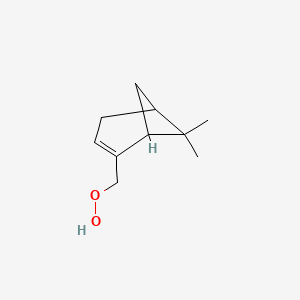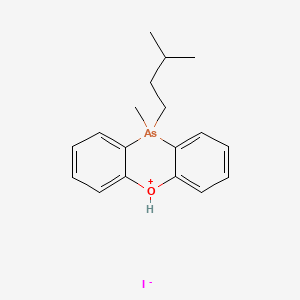
Naphthalene, decahydro-1-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, decahydro-1-methylene- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methylene group to the decahydro form of naphthalene, resulting in a saturated bicyclic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, decahydro-1-methylene- typically involves the hydrogenation of naphthalene followed by the introduction of a methylene group. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The methylene group can be introduced through various methods, including the reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of naphthalene, decahydro-1-methylene- follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of naphthalene in a reactor, followed by the addition of formaldehyde in a controlled environment to ensure the efficient introduction of the methylene group. The product is then purified through distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: It can be reduced further to form more saturated hydrocarbons.
Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, decahydro-: A fully hydrogenated form of naphthalene without the methylene group.
Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-: A similar compound with additional methyl and methylethylidene groups.
Uniqueness
Naphthalene, decahydro-1-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Eigenschaften
CAS-Nummer |
57662-70-1 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2 |
InChI-Schlüssel |
LUKMVIFHIZBRGX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


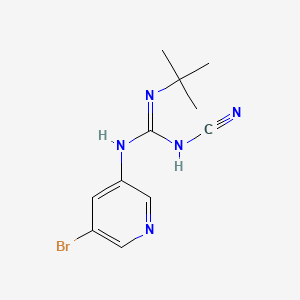
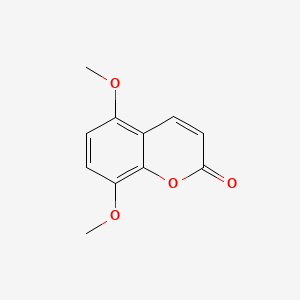
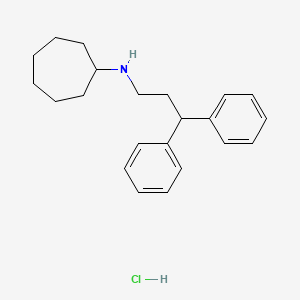

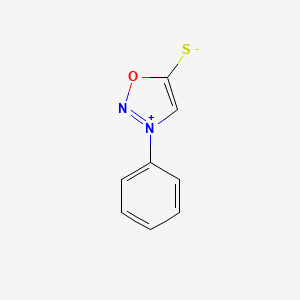
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
